(4-Chloro-5-methyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid

Description

Structural Identification and IUPAC Nomenclature

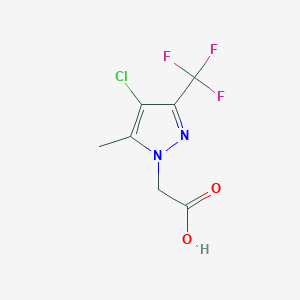

The structural identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing multiple substituents. According to PubChem database entries, the systematic name for this compound is 2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid, which precisely describes the connectivity and substitution pattern. The nomenclature reflects the positioning of substituents on the pyrazole ring, with the chloro group at position 4, methyl group at position 5, and trifluoromethyl group at position 3, while the acetic acid moiety is attached to the nitrogen at position 1 of the pyrazole ring.

Detailed structural analysis reveals that the compound possesses molecular formula C₇H₆ClF₃N₂O₂ with a molecular weight of 242.58 grams per mole, as confirmed by multiple chemical databases. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: C([N]1N=C(C(=C1C)Cl)C(F)(F)F)C([O-])=O, which provides a linear representation of the three-dimensional molecular architecture. The InChI (International Chemical Identifier) key HTYBEXPZARGDNU-UHFFFAOYSA-N serves as a unique identifier for this specific molecular structure within chemical databases.

The three-dimensional conformation of the molecule shows a planar pyrazole ring system with the substituents adopting orientations that minimize steric hindrance while maximizing electronic stabilization. X-ray crystallographic studies of related pyrazole derivatives indicate that the pyrazole ring maintains planarity, with bond distances consistent with aromatic character. The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the electronic distribution within the pyrazole ring, affecting both chemical reactivity and potential biological interactions.

The acetic acid moiety provides both structural flexibility and functional versatility to the molecule. The presence of the carboxylic acid group enables hydrogen bonding interactions and ionic interactions under physiological conditions, potentially influencing biological activity and pharmaceutical properties. The methylene bridge connecting the pyrazole ring to the carboxylic acid group allows for conformational flexibility while maintaining the overall molecular integrity necessary for specific biological interactions.

Historical Development in Heterocyclic Chemistry

The historical development of pyrazole chemistry traces back to 1883 when German chemist Ludwig Knorr first introduced the term "pyrazole" to describe this class of heterocyclic compounds. The foundational work established by Knorr laid the groundwork for systematic investigation of pyrazole derivatives, leading to the development of synthetic methodologies that remain relevant in contemporary organic chemistry. Hans von Pechmann further advanced the field in 1898 by developing classical synthetic methods for pyrazole preparation, specifically through the reaction of acetylene and diazomethane, demonstrating the feasibility of constructing five-membered nitrogen-containing heterocycles.

The evolution of pyrazole chemistry accelerated significantly during the twentieth century as researchers recognized the biological potential of these heterocyclic systems. The discovery of 1-pyrazolyl-alanine as the first natural pyrazole, isolated from watermelon seeds in 1959, provided crucial evidence that nature utilizes pyrazole scaffolds for biological processes. This finding stimulated intensive research into synthetic pyrazole derivatives, leading to the development of numerous pharmaceutically active compounds including celecoxib and stanozolol.

The specific development of pyrazole-acetic acid derivatives emerged from recognition that carboxylic acid functionalities could enhance the biological properties of pyrazole scaffolds. Research conducted in the late twentieth and early twenty-first centuries demonstrated that pyrazole acetic acid derivatives exhibit potent biological activities, particularly as chemoattractant receptor antagonists. Studies have shown that the pyrazole core in these derivatives often exhibits different structure-activity relationships compared to related indole acetic acid compounds, highlighting the unique properties conferred by the pyrazole heterocycle.

| Historical Milestone | Year | Contributor | Significance |

|---|---|---|---|

| Term "pyrazole" coined | 1883 | Ludwig Knorr | Established nomenclature foundation |

| Classical synthesis method | 1898 | Hans von Pechmann | Acetylene-diazomethane reaction |

| First natural pyrazole | 1959 | Multiple researchers | 1-pyrazolyl-alanine from watermelon |

| Pharmaceutical applications | 1990s-2000s | Various groups | Celecoxib, stanozolol development |

| Acetic acid derivatives | 2000s-present | Multiple groups | Chemoattractant receptor studies |

The incorporation of fluorinated substituents, particularly trifluoromethyl groups, into pyrazole derivatives represents a more recent development in heterocyclic chemistry, driven by the pharmaceutical industry's recognition of fluorine's unique properties. Fluorinated heterocycles often exhibit enhanced metabolic stability, improved lipophilicity profiles, and modified electronic properties compared to their non-fluorinated analogs. The synthesis of compounds like this compound reflects the culmination of these historical developments, combining classical pyrazole chemistry with modern fluorination techniques and carboxylic acid functionalization strategies.

Contemporary research continues to build upon this historical foundation, with recent advances focusing on improved synthetic methodologies for pyrazole construction. Multicomponent reactions, cyclocondensation approaches, and dipolar cycloaddition strategies have expanded the synthetic toolkit available for pyrazole derivative preparation. These methodological advances have enabled the synthesis of increasingly complex pyrazole derivatives, including those with multiple substituents and functional groups like the compound under investigation.

Position within Pyrazole-Acetic Acid Derivative Class

This compound occupies a distinctive position within the broader class of pyrazole-acetic acid derivatives, characterized by its unique combination of electron-withdrawing and electron-donating substituents on the pyrazole core. The compound exemplifies the sophisticated molecular design strategies employed in modern medicinal chemistry, where multiple functional groups are strategically positioned to achieve specific biological and chemical properties. Within this chemical class, the presence of both chloro and trifluoromethyl substituents distinguishes this compound from simpler pyrazole-acetic acid derivatives, potentially conferring enhanced metabolic stability and modified biological activity profiles.

Comparative analysis with other pyrazole-acetic acid derivatives reveals that substitution patterns significantly influence both chemical reactivity and biological properties. Research has demonstrated that pyrazole acetic acid derivatives can exhibit potent activity as chemoattractant receptor antagonists, with structure-activity relationships that differ markedly from related heterocyclic systems. The specific substitution pattern in this compound positions it among the more heavily substituted members of this class, potentially offering advantages in terms of selectivity and potency for specific biological targets.

The compound's relationship to other pyrazole derivatives in agricultural and pharmaceutical applications demonstrates the versatility of the pyrazole scaffold. Pyrazole derivatives have found extensive use as fungicides, insecticides, and herbicides, with compounds such as fenpyroximate, fipronil, tebufenpyrad, and tolfenpyrad representing successful commercial applications. The incorporation of halogen and fluorinated substituents, as seen in this compound, reflects ongoing efforts to optimize biological activity while maintaining acceptable environmental and toxicological profiles.

| Compound Class | Representative Examples | Key Structural Features | Applications |

|---|---|---|---|

| Simple pyrazole-acetic acids | 2-(1H-pyrazol-1-yl)acetic acid | Unsubstituted pyrazole core | Research intermediates |

| Monosubstituted derivatives | 2-(3-methyl-1H-pyrazol-1-yl)acetic acid | Single substituent | Synthetic building blocks |

| Disubstituted derivatives | 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | Two substituents | Enhanced activity |

| Trisubstituted derivatives | This compound | Multiple substituents | Advanced applications |

The synthetic accessibility of this compound within the pyrazole-acetic acid class reflects advances in heterocyclic synthesis methodology. Traditional approaches to pyrazole construction, such as the condensation of 1,3-diketones with hydrazine derivatives, have been supplemented by more sophisticated methods including multicomponent reactions and metal-catalyzed processes. The successful incorporation of multiple functional groups, particularly the trifluoromethyl substituent, demonstrates the maturity of synthetic methodologies for complex pyrazole derivative preparation.

The compound's position within current research trends emphasizes the continued importance of pyrazole derivatives in drug discovery and development. Recent studies have highlighted the potential of pyrazole-acetic acid derivatives as enzyme inhibitors, receptor antagonists, and anti-inflammatory agents. The specific structural features present in this compound, including the combination of halogen and fluorinated substituents, align with contemporary medicinal chemistry strategies for optimizing drug-like properties such as metabolic stability, selectivity, and bioavailability.

Properties

IUPAC Name |

2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2O2/c1-3-5(8)6(7(9,10)11)12-13(3)2-4(14)15/h2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBZQUREHISXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365436 | |

| Record name | [4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378758-70-4 | |

| Record name | [4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 378758-70-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of 4-Chloro-5-methyl-3-trifluoromethyl-pyrazole

The trifluoromethyl group at position 3 is commonly introduced via electrophilic trifluoromethylation or by using trifluoromethylated precursors in pyrazole ring formation.

Chlorination at position 4 can be achieved by selective halogenation reactions using reagents such as sulfuryl chloride or N-chlorosuccinimide under controlled conditions to avoid over-chlorination or side reactions.

Methyl substitution at position 5 is generally introduced via alkylation during pyrazole synthesis or by using methyl-substituted hydrazine derivatives.

Reaction Conditions and Selectivity

A patent discloses a method for preparing related pyrazole derivatives with trifluoromethyl groups involving methyl hydrazine reacting with trifluoroacetyl-containing precursors in aqueous or ethanol media at temperatures ranging from 50 to 140 °C, achieving high selectivity and yields (~86.5%) with controlled isomer ratios.

The use of acetic acid or other acids (e.g., trifluoroacetic acid, sulfuric acid) in catalytic or stoichiometric amounts improves crystallinity and purification efficiency of intermediates.

Introduction of the Acetic Acid Side Chain at Pyrazole Nitrogen

The acetic acid substituent at the pyrazole nitrogen is typically introduced via alkylation with haloacetic acid derivatives (e.g., chloroacetic acid) or by nucleophilic substitution reactions.

Conditions favoring selective N-alkylation include the use of bases such as sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) at low to moderate temperatures (0–60 °C).

Subsequent purification steps involve acidification to isolate the free acetic acid form of the product.

Representative Synthetic Route (Literature-Informed)

Detailed Research Findings and Notes

The selectivity of isomer formation during pyrazole synthesis is critical; the ratio of isomers is influenced by reaction temperature, acid type, and solvent choice.

Use of aqueous methyl hydrazine solutions (35–45% w/w) enhances reaction control and yield.

The pyrazole intermediates can exist in various tautomeric forms depending on solvent and pH, which affects reactivity and purification.

In related compounds, nucleophilic substitution reactions on halogenated pyrazoles are feasible under mild conditions, facilitating the introduction of functional groups such as acetic acid.

Industrial processes may involve continuous flow or microwave-assisted synthesis to improve efficiency and scalability, although specific details for this compound are proprietary.

Summary Table of Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-5-methyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

(4-Chloro-5-methyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Chloro-5-methyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid

- Structural Difference : Bromine replaces chlorine at position 3.

- Molecular Formula : C₇H₆BrF₃N₂O₂ vs. C₈H₆ClF₃N₂O₂ for the chloro analog.

- Properties: The bromo analog has a higher molecular weight (287.03 g/mol) and slightly reduced solubility in polar solvents (chloroform, methanol, DMSO) due to increased hydrophobicity .

- Applications : Used as a research chemical, but the bromine substitution may alter binding affinity in biological systems compared to the chloro derivative.

Fluorination Variants

[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic Acid

- Structural Difference : Difluoromethyl group replaces trifluoromethyl at position 3.

- Biological Relevance : Difluoromethyl groups are less lipophilic than trifluoromethyl, which may affect membrane permeability and target engagement.

Positional Isomers

[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl Derivatives

- Structural Difference : Chlorine at position 5 (vs. 4) and a methyl group at position 1.

- Impact : Altered steric and electronic environments may influence interactions with enzymes or receptors. The acetic acid group’s placement on the methyl side chain (vs. pyrazole-N) could reduce acidity and solubility .

Pyrazolone Derivatives

Pyrazolones, such as 3-methyl-4-substituted benzylidene-pyrazol-5-ones and 4-acetyl-1-phenyl-3-methyl pyrazolone, share a similar heterocyclic core but lack the acetic acid moiety.

- Key Differences: Pyrazolones exhibit pronounced anti-inflammatory and analgesic activities due to their ketone functionality . Trifluoromethyl and chloro substituents in the target compound may offer superior oxidative stability over pyrazolones’ benzylidene or acetyl groups.

Comparative Data Table

Research Implications

- Synthetic Flexibility : Halogen and fluorination variations allow tuning of electronic properties for targeted applications.

- Biological Performance : The trifluoromethyl group in the target compound enhances stability, while the acetic acid group improves solubility, making it advantageous for drug design over pyrazolones.

- Practical Considerations : Discontinuation of the target compound highlights the need for accessible analogs like the bromo or difluoromethyl derivatives.

Biological Activity

(4-Chloro-5-methyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid, also known as 2-(4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.

- Molecular Formula : C₇H₆ClF₃N₂O₂

- Molecular Weight : 256.61 g/mol

- CAS Number : 378758-70-4

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrazole derivatives. For instance:

- Mechanism : Compounds containing the pyrazole structure have been shown to inhibit the proliferation of various cancer cell lines, including lung, breast, and colorectal cancers. The activity is often linked to their ability to interfere with specific signaling pathways involved in tumor growth and metastasis .

- Case Study : In vitro studies demonstrated that certain pyrazole derivatives exhibited significant antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values indicating potent activity .

Anti-inflammatory and Antibacterial Properties

Pyrazole derivatives are also recognized for their anti-inflammatory and antibacterial activities:

- Anti-inflammatory Action : The compound has been reported to reduce inflammation markers in various models, suggesting potential therapeutic applications in inflammatory diseases .

- Antibacterial Efficacy : Some studies have indicated that pyrazole derivatives possess antibacterial properties against a range of Gram-positive and Gram-negative bacteria, although specific data on this compound is limited .

Synthesis and Molecular Modeling

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Recent molecular modeling studies have aimed to optimize these compounds for improved biological activity by modifying functional groups that influence solubility and receptor binding .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound:

| Parameter | Value |

|---|---|

| Aqueous Solubility | Moderate |

| Metabolic Stability | Variable among analogs |

| Toxicity Profile | Limited data available |

Research indicates that while some derivatives show promising efficacy, their metabolic stability can vary significantly, impacting their overall bioavailability and therapeutic index .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing (4-Chloro-5-methyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid?

- Methodological Answer : Synthesis typically involves multi-step reactions with precise reagent selection. For example, trifluoromethylation steps may require anhydrous conditions and catalysts like copper(I) iodide. Chlorination at the pyrazole ring often employs POCl₃ under reflux, while acetic acid side-chain introduction may involve nucleophilic substitution with ethyl bromoacetate followed by hydrolysis . Solvents such as DMSO or acetonitrile are critical for stabilizing intermediates, and inert atmospheres (N₂/Ar) prevent oxidation of sensitive groups .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- X-ray crystallography (using SHELX software ) resolves absolute configuration, especially when crystallizing from ethanol/water mixtures.

- NMR spectroscopy (¹H/¹³C, 19F) identifies substituent positions and confirms trifluoromethyl group integrity .

- HPLC-MS monitors reaction progress and purity, with C18 columns and acetonitrile/water gradients as mobile phases .

Q. What are the compound’s primary research applications in pharmacology or agrochemistry?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability, making it a candidate for:

- Antimicrobial agents : Testing against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays (MIC ≤ 16 µg/mL) .

- Herbicide intermediates : Evaluating inhibition of acetolactate synthase (ALS) in Arabidopsis using enzyme-linked immunosorbent assays (ELISA) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly for nucleophilic substitutions at the pyrazole ring?

- Methodological Answer :

- Kinetic studies : Monitor reaction rates under varying temperatures (25–80°C) and solvent polarities (e.g., DMSO vs. THF) to infer transition states. First-order kinetics for chlorination suggest a rate-limiting SNAr mechanism .

- Isotopic labeling : Use ¹⁸O-labeled water in hydrolysis steps to track oxygen incorporation into the acetic acid moiety via mass spectrometry .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Comparative assays : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to control variables like inoculum size and solvent (DMSO ≤ 1% v/v) .

- Structural analogs : Synthesize derivatives (e.g., replacing Cl with F) to isolate electronic effects on activity. Statistical analysis (ANOVA) identifies significant differences (p < 0.05) .

Q. What strategies mitigate crystallographic disorders or twinning during X-ray structure determination?

- Methodological Answer :

- Cryocooling : Collect data at 100 K to reduce thermal motion.

- SHELXL refinement : Use TWIN/BASF commands for twinned crystals. For disorders, apply PART/SUMP constraints and analyze residual density maps to refine occupancy ratios .

Q. How can computational modeling optimize this compound’s bioactivity through structural modifications?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to predict binding to target proteins (e.g., ALS enzyme). Focus on modifying the acetic acid side chain to enhance hydrogen bonding with active-site residues (e.g., Arg³⁸⁷) .

- QSAR models : Train models on IC₅₀ data from analogs to correlate substituent electronegativity (Hammett σ values) with herbicidal potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.